5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Overview
Description
5-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid is a unique chemical provided to early discovery researchers . It has a molecular weight of 273.07 .
Molecular Structure Analysis
The molecular formula of this compound is C7H3Cl2FO4S . The InChI code is 1S/C7H3Cl2FO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12) .Scientific Research Applications
Synthesis and Characterization
- 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is utilized in the synthesis of various compounds. For instance, it's involved in the preparation of Chloranthraniliprole, a product with a purity of 96.05% (Zheng Jian-hong, 2012).
Antimicrobial Activity
- This chemical is used in the synthesis of bifunctional sulfonamide-amide derivatives, which demonstrate significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (B. Abbavaram & H. Reddyvari, 2013).
Photocatalytic Degradation Studies
- In the field of environmental science, it has been investigated for its role in photocatalytic degradation processes. Specifically, it's involved in studies examining the degradation of aqueous mixtures of organic compounds under UV irradiation (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).
Cytotoxic Properties
- The compound is also significant in the synthesis of complexes that have been studied for their cytotoxic properties. These studies are crucial in medical research, particularly in the exploration of potential treatments for various diseases (Nong Wang & Qi Shi, 2011).
Biological Screening and Pesticide Synthesis
- Furthermore, it's used in the synthesis of various derivatives for biological screening, including potential pest control agents. This highlights its importance in agricultural sciences and pest management (J. Bassin, R. Cremlyn, & F. J. Swinbourne, 1992).
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-chlorosulfonyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYJDXVZIMUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.